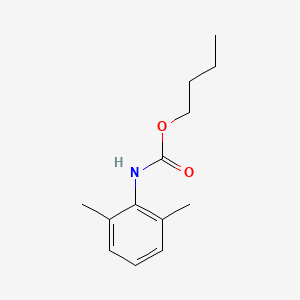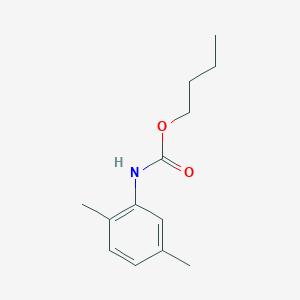
butyl (2,6-dimethylphenyl)carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry
Ken Karaisz and N. Snow (2001) discussed the use of solid-phase microextraction (SPME) in conjunction with gas chromatography-mass spectrometry (GC/MS) for determining degradation products of volatile and semivolatile compounds, including pharmaceuticals and cosmetics. This method, evaluated using diphenhydramine hydrochloride and a cosmetic preservative iodopropynyl butyl carbamate (IPBC), offers a safer, less labor-intensive alternative to conventional techniques (Karaisz & Snow, 2001).
Linear Optical and Redox Properties in Chalcogenopyrylium Dyes
J. Panda, P. R. Virkler, and M. Detty (2003) conducted a study on thiapyrylium pentamethine dyes bearing 2,6-dimethylphenyl substituents. They measured and compared the linear optical properties and electrochemical redox properties of these dyes, highlighting how these substituents influence the optical and redox characteristics of the compounds (Panda, Virkler, & Detty, 2003).
Synthesis and Proton Magnetic Resonance Studies
A. Reuvers et al. (1969) synthesized compounds where 2,6-dimethylphenyl groups were incorporated and studied them using proton magnetic resonance (PMR) spectroscopy. Their research provided insights into the configurations, conformations, and barriers to rotations about the CH bonds in these compounds (Reuvers et al., 1969).
Immobilization on Silica for Chromatographic Resolution
E. Francotte and D. Huynh (2022) discussed the immobilization of cellulose and amylose 3,5-dimethylphenyl carbamate on silica gel. These immobilized compounds were used as chiral stationary phases for the chromatographic resolution of racemic molecules, showcasing their utility in chromatography (Francotte & Huynh, 2022).
Synthesis of Phenylacetylene Dendrimers
T. Itoh et al. (2004) synthesized phenylacetylene dendritic molecules with peripheral diazo groups, including compounds with 2,6-dimethylphenyl groups. Their research provided insights into thestructural formation and magnetic susceptibility of the photoproducts of these compounds, contributing to the understanding of dendrimer chemistry and their potential applications (Itoh et al., 2004).
Nickel(II) and Palladium(II) Diimine Complexes in Polymerization
Markus B. Schmid et al. (2001) explored new nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties for use in olefin polymerization. Their research provided valuable insights into the synthesis, structural characterization, and polymerization properties of these complexes, demonstrating their potential in creating new polymers (Schmid et al., 2001).
Anticonvulsant Properties of Semicarbazones
P. Yogeeswari, D. Sriram, and colleagues (2005) investigated the anticonvulsant activity of various N4-(2,6-dimethylphenyl) semicarbazones. Their work highlighted the potential of these compounds as anticonvulsants, with one compound emerging as a prototype with broad-spectrum anticonvulsant activity (Yogeeswari et al., 2005).
Generation and Reactivities of Triplet Diphenylcarbenes
Katsuyuki Hirai et al. (2011) studied the generation and reactivities of triplet diphenylcarbenes protected by bulky groups, including 2,6-dimethylphenyl groups. Their research provided insights into the stability and reactivity of these carbenes, contributing to the understanding of organometallic chemistry and potential applications in synthetic chemistry (Hirai et al., 2011).
Propiedades
IUPAC Name |
butyl N-(2,6-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTJYAMBEKGPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B3752246.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B3752252.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752259.png)
![3,4-dichloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752261.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3752269.png)
![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B3752275.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B3752282.png)
![3-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acrylamide](/img/structure/B3752284.png)
![1-(3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone](/img/structure/B3752297.png)
![ethyl 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3752304.png)
![5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B3752308.png)
![[(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid](/img/structure/B3752316.png)
![propyl 4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3752318.png)

